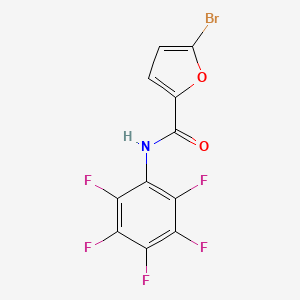![molecular formula C10H18N4O B4657659 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
概要
説明
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
The synthesis of 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with butylamine to form the corresponding amide. This amide is then treated with a suitable reagent, such as phosgene or triphosgene, to form the urea derivative. The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the production of this compound .
化学反応の分析
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
科学的研究の応用
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on biological systems.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring in the compound’s structure is known to interact with certain proteins, influencing their function and signaling pathways . Additionally, the urea moiety can form hydrogen bonds with biological molecules, further contributing to its mechanism of action .
類似化合物との比較
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole-4-carboxamide: This compound has a similar pyrazole ring but lacks the butyl group and urea moiety.
1-butyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea: This compound is structurally similar but has a different substitution pattern.
1-methyl-1H-pyrazole-4-ylmethylurea: This compound lacks the butyl group and may have different solubility and stability properties.
特性
IUPAC Name |
1-butan-2-yl-3-[(1-methylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-8(2)13-10(15)11-5-9-6-12-14(3)7-9/h6-8H,4-5H2,1-3H3,(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJXQYPMHYOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-ACETYLPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4657585.png)
![[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate](/img/structure/B4657595.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4657597.png)
![ethyl 4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4657602.png)
![N~1~-(2,6-DICHLOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4657616.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657623.png)
![2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4657630.png)
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE](/img/structure/B4657640.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4657647.png)

![2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4657655.png)
![2-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4657664.png)
![4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B4657665.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4657675.png)
